

The Pharmacokinetic Profile of Salvianolic Acid C: A Technical Guide

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Compound of Interest

Compound Name: *Salvianolic acid C*

Cat. No.: *B192313*

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Introduction

Salvianolic acid C (Sal C) is a water-soluble phenolic acid derived from *Salvia miltiorrhiza* (Danshen), a traditional Chinese herb widely used in the treatment of cardiovascular and cerebrovascular diseases. As a bioactive component, understanding the pharmacokinetic profile of Sal C is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of **Salvianolic acid C**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

While specific pharmacokinetic data for **Salvianolic acid C** is limited in publicly available literature, this guide consolidates the existing information and, where necessary, draws comparisons with other well-studied salvianolic acids (A, B, and D) to provide a broader context for its likely pharmacokinetic behavior.

Pharmacokinetic Parameters

The pharmacokinetic properties of **Salvianolic acid C** in rats have been investigated, revealing key insights into its bioavailability. A summary of the available quantitative data is presented below. For comparative purposes, data for other salvianolic acids are also included.

Table 1: Pharmacokinetic Parameters of Salvianolic Acid C in Rats Following Oral and Intravenous Administration

Parameter	Administration Route	Dose	Value	Citation
Absolute Oral Bioavailability (F)	Oral & Intravenous	N/A	0.29 ± 0.05%	[1][2]

Note: Detailed parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd for **Salvianolic acid C** were not explicitly provided in the primary source.

Table 2: Comparative Pharmacokinetic Parameters of Other Salvianolic Acids in Rats

Compound	Administration Route	Dose (mg/kg)	Cmax (µg/L)	Tmax (h)	AUC (µg·h/L)	t1/2 (h)	Absolute Bioavailability (F) (%)	Citation
Salvianolic acid A	Oral	5	31.53	~0.5-1	105.93	1.72-1.96	0.39-0.52	[3]
	Oral	10	57.39	~0.5-1	167.18	1.72-1.96	0.39-0.52	[3]
	Oral	20	111.91	~0.5-1	317.11	1.72-1.96	0.39-0.52	[3]
	Intravenous	0.05	-	-	-	6.16	-	[3]
Salvianolic acid D	Oral	4	333.08 ± 61.21	1.133 ± 0.689	8201.74 ± 4711.96	-	4.16 ± 0.52	[4][5]
	Intravenous	0.25	-	-	14384.3 ± 8443.18	-	-	[4][5]
	Intravenous	0.5	-	-	22813.3 ± 11860.82	-	-	[4][5]
Intravenous	1	-	-	46406.1 ± 27592.65	-	-	[4][5]	

The data consistently show that salvianolic acids, including Sal C, exhibit very low oral bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Salvianolic acid C, like other salvianolic acids, is poorly absorbed from the gastrointestinal tract, as evidenced by its low absolute oral bioavailability of 0.29% in rats[1][2]. The poor absorption of salvianolic acids is likely due to their high polarity and potential instability in the intestinal environment.

Distribution

Specific tissue distribution data for **Salvianolic acid C** is not readily available. However, studies on other salvianolic acids, such as salvianolic acid B, have shown distribution to various tissues including the heart, intestine, lung, and liver, with lower concentrations found in the brain and kidney[6]. It is plausible that **Salvianolic acid C** follows a similar distribution pattern.

Metabolism

The metabolic fate of **Salvianolic acid C** has not been extensively elucidated. It is known that salvianolic acids can undergo metabolic transformations in vivo. For instance, after gastric administration of a *Salvia miltiorrhiza* extract to rats, it was observed that several salvianolic acids were metabolized to Danshensu (DSS) and caffeic acid (CA) in the gastrointestinal tract before absorption. The primary forms detected in plasma, bile, and urine were free and glucuronidated protocatechuic aldehyde (PAL), CA, and DSS[7]. This suggests that **Salvianolic acid C** may also undergo significant metabolism.

Excretion

Detailed excretion studies for **Salvianolic acid C** are lacking. For salvianolic acid A, excretion is minimal through feces (0.775%), bile (0.00373%), and urine (0.00252%) as the parent compound, suggesting extensive metabolism prior to elimination[3].

Experimental Protocols

Determination of Salvianolic Acid C in Rat Plasma

A sensitive and reliable liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been developed for the quantification of **Salvianolic acid C** in rat plasma[1][2].

Sample Preparation:

- Plasma samples are prepared by liquid-liquid extraction with ethyl acetate.

Chromatographic Conditions:

- Column: Zorbax SB-C18 column (3.5 μ m, 2.1 \times 100 mm).
- Mobile Phase: Acetonitrile-water.
- Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

- Ionization Source: Electrospray ionization (ESI).
- Detection Mode: Selected ion monitoring (SIM).

Method Validation:

- Linearity: 5 to 1000 ng/mL.
- Precision (RSD, %): \leq 9.96%.
- Accuracy (RE, %): Within \pm 3.64%.
- Recovery: $>$ 89.13%.

Pharmacokinetic Study in Rats

Animal Model:

- Sprague-Dawley rats.

Drug Administration:

- Intravenous (i.v.) administration: Via the tail vein.
- Oral (p.o.) administration: Via gavage.

Sample Collection:

- Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.
- Plasma is separated by centrifugation and stored at -80°C until analysis.

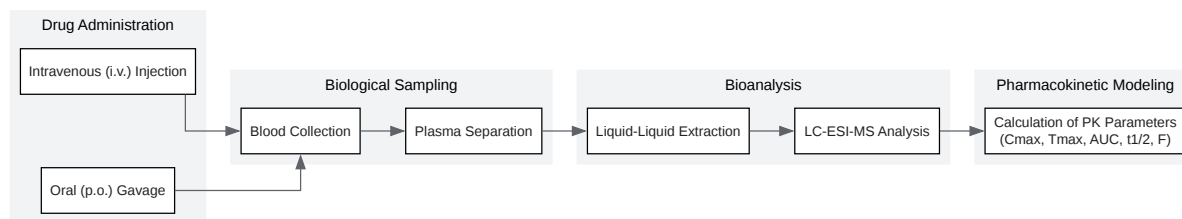
Signaling Pathways and Biological Activities

Salvianolic acid C has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and protective effects.

- AMPK/Nrf2 Signaling Pathway: **Salvianolic acid C** has been found to activate the AMPK/Nrf2 signaling pathway, which in turn attenuates the NF-κB-mediated inflammatory response. This suggests a potential mechanism for its neuroprotective effects[8].
- TLR4-TREM1-NF-κB Signaling Pathway: In the context of ischemic stroke, **Salvianolic acid C** has been shown to inhibit neuroinflammation by down-regulating the TLR4-TREM1-NF-κB pathway in microglia[9].
- TGF-β/Smad Signaling Pathway: **Salvianolic acid C** has been demonstrated to ameliorate renal tubulointerstitial fibrosis by inhibiting the TGF-β/Smad signaling pathway[10].

Visualizations

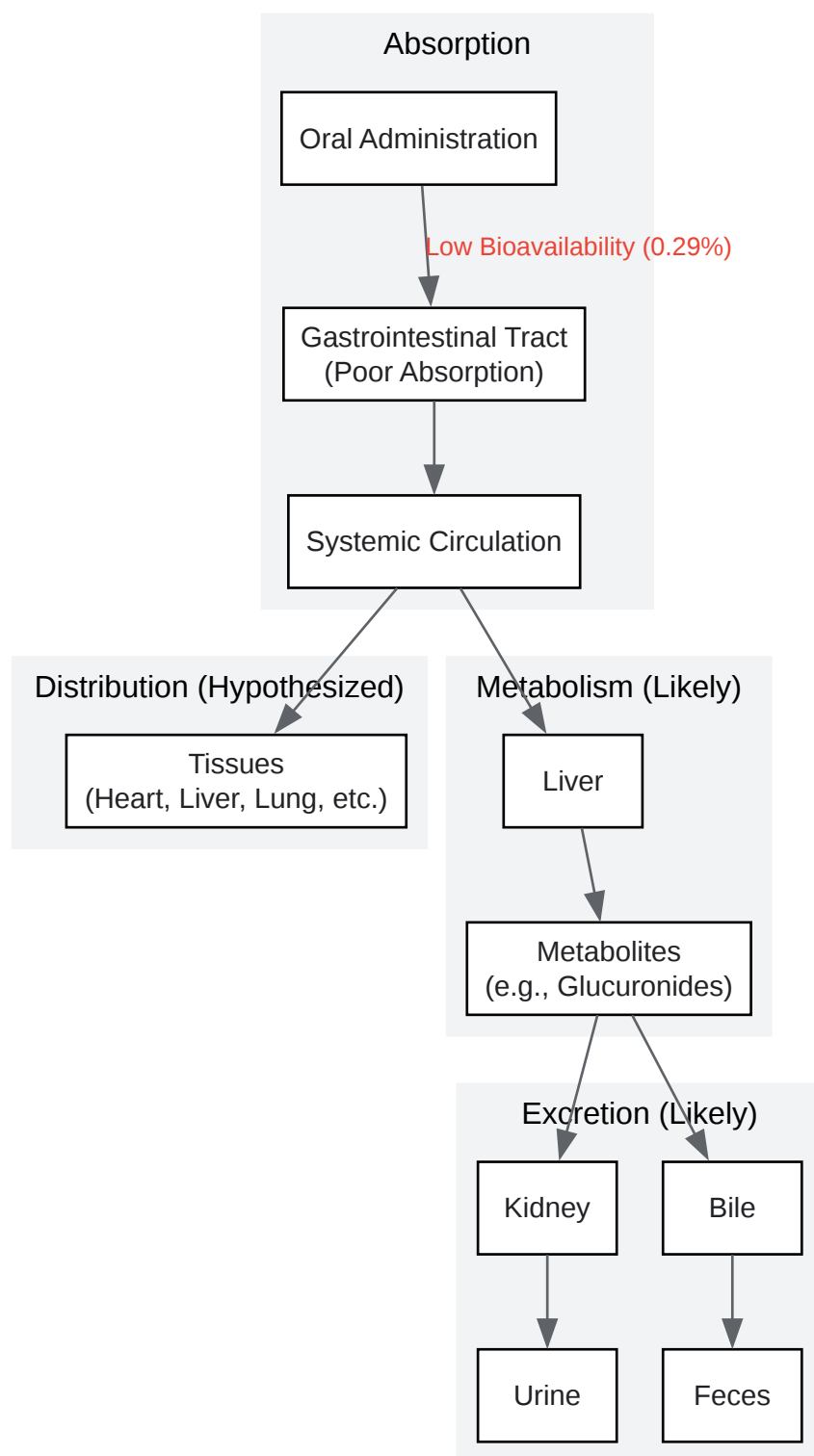
Pharmacokinetic Workflow



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Caption: Experimental workflow for a typical pharmacokinetic study of **Salvianolic acid C**.

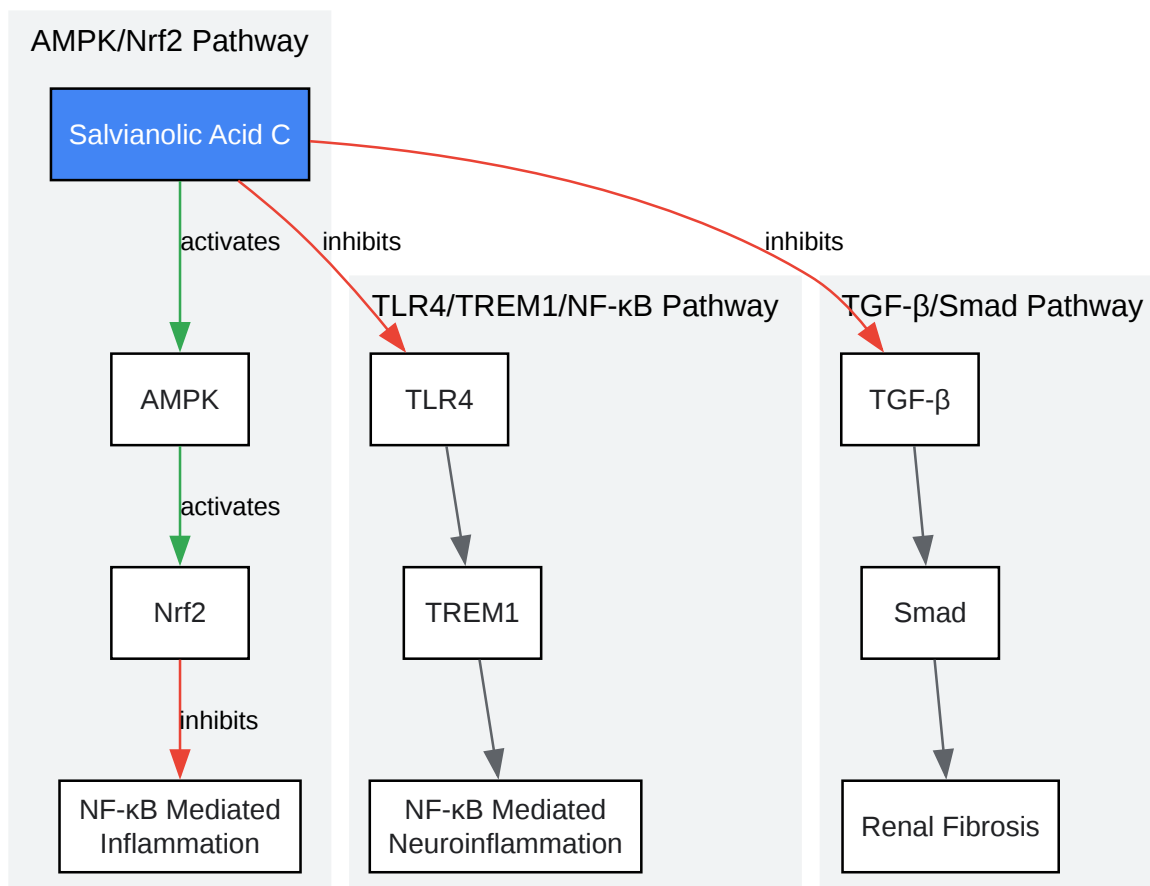
ADME Process of Salvianolic Acid C



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Caption: Overview of the ADME process for **Salviaolic acid C**.

Salvianolic Acid C Signaling Pathway Modulation



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Caption: Key signaling pathways modulated by **Salvianolic acid C**.

Conclusion

The pharmacokinetic profile of **Salvianolic acid C** is characterized by very low oral bioavailability, suggesting that parenteral administration may be more effective for achieving therapeutic concentrations. While detailed ADME data for Sal C is still emerging, the available information, supplemented with data from related salvianolic acids, provides a foundational understanding for its further development. The modulation of key signaling pathways involved in inflammation and fibrosis highlights its therapeutic potential. Future research should focus on comprehensive ADME studies specifically for **Salvianolic acid C** to fully characterize its pharmacokinetic profile and to support its clinical translation.

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